3-Phenylcyclobutanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylcyclobutanecarbaldehyde is an organic compound with the molecular formula C11H12O It features a cyclobutane ring substituted with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutanecarbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetaldehyde with a suitable cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes or continuous flow reactions. These methods aim to optimize the efficiency and cost-effectiveness of the synthesis while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-Phenylcyclobutanecarboxylic acid.
Reduction: 3-Phenylcyclobutanemethanol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3-Phenylcyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenylcyclobutanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to investigate the effects of aldehyde-containing compounds.
Comparison with Similar Compounds
Cyclobutanecarbaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
Benzaldehyde: Contains a phenyl group but lacks the cyclobutane ring, leading to distinct chemical behavior.
Phenylacetaldehyde: Similar structure but with an open-chain configuration instead of a cyclobutane ring.
Uniqueness: 3-Phenylcyclobutanecarbaldehyde is unique due to the combination of a cyclobutane ring and a phenyl group, which imparts specific steric and electronic properties. These features make it a valuable compound for studying the effects of ring strain and aromatic substitution in organic chemistry.
Properties
IUPAC Name |
3-phenylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVJNNYSEAWOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205679-28-3 |
Source
|
Record name | 3-phenylcyclobutane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.